Clindamycin 2,3-Dipalmitate

Description

Evolution of Prodrug Concepts in Pharmaceutical Sciences

The concept of a prodrug—a pharmacologically inactive compound that is converted into an active drug within the body—has been a cornerstone of pharmaceutical development for over a century. drugs.comaquigenbio.com The term "prodrug" was first introduced by Adrien Albert in 1958 to describe compounds that undergo biotransformation before exhibiting their pharmacological effects. aquigenbio.com However, the strategy predates the term; one of the earliest examples is acetanilide, introduced in 1867 as an antipyretic agent, which is hydroxylated in the body to the active compound, acetaminophen. orientjchem.org Another historical example is aspirin (B1665792) (acetylsalicylic acid), first synthesized in 1897, which acts as a prodrug of salicylic (B10762653) acid. aquigenbio.com

The primary aim of prodrug design is to overcome undesirable properties of a parent drug molecule, such as poor solubility, chemical instability, inadequate permeability across biological membranes, rapid metabolism, and poor patient acceptance due to issues like bitter taste or pain on injection. orientjchem.orgnih.gov Initially, many prodrugs were developed through serendipity, but the approach has evolved into a rational design strategy. impactfactor.org Modern drug discovery often yields potent molecules with suboptimal physicochemical properties, making the prodrug approach an essential tool for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Today, it is estimated that approximately 10% of all globally marketed drugs are classified as prodrugs. regionvasterbotten.se

Rationale for Prodrug Design: Addressing Pharmaceutical Challenges

An unpleasant taste is a significant barrier to patient compliance, particularly in pediatric and geriatric populations. researchgate.netnih.gov Since only dissolved substances can interact with taste receptors, a primary strategy for taste masking is to reduce the drug's solubility in saliva. orientjchem.orgimpactfactor.org Creating a less soluble ester prodrug is a common and effective chemical modification to achieve this. semanticscholar.org For example, the antibiotic chloramphenicol (B1208) is intensely bitter, but its palmitate ester prodrug is less soluble and therefore more palatable, making it suitable for pediatric oral suspensions. orientjchem.orginnovareacademics.in

Other taste-masking strategies include:

Complexation: Using agents like cyclodextrins or ion-exchange resins to form complexes with the drug, preventing it from interacting with taste buds. researchgate.netrroij.com Clindamycin's bitter taste has been effectively masked by complexing it with ion-exchange resins like Amberlite IRP 69. researchgate.net

Coating: Applying a physical barrier, often a polymer, over the drug particles to prevent their dissolution in the mouth. nih.gov

Use of Sweeteners and Flavors: A straightforward method, though often insufficient for intensely bitter drugs. nih.gov

Poor aqueous solubility is a major obstacle in drug development, hindering the formulation of parenteral (injectable) dosage forms and affecting oral absorption. researchgate.net The prodrug approach can significantly enhance a drug's solubility by attaching a highly polar promoiety, such as a phosphate (B84403) group. orientjchem.orginnovareacademics.in This creates a water-soluble ester that can be administered in an aqueous solution. Once in the body, ubiquitous enzymes like alkaline phosphatases rapidly hydrolyze the ester, releasing the active parent drug. oup.comnih.gov

A key example is the antibiotic clindamycin (B1669177). The parent drug has low water solubility (around 3 mg/mL) and causes pain upon intramuscular injection. innovareacademics.in Its prodrug, clindamycin 2-phosphate, is highly water-soluble (>150 mg/mL), which eliminates injection site pain and allows for a stable liquid formulation. nih.govinnovareacademics.inresearchgate.net This strategy has also been successfully applied to other drugs, such as the steroid cortisol and the anticonvulsant phenytoin, to create more soluble phosphate prodrugs. orientjchem.orgnih.gov

Overview of Clindamycin Prodrug Variants

Clindamycin is a semi-synthetic antibiotic derived from lincomycin (B1675468). wikipedia.org It is effective against a range of bacterial infections but possesses formulation challenges, including a bitter taste and poor water solubility, which have been addressed through the creation of ester prodrugs. orientjchem.orgnih.gov These prodrugs are biologically inactive until in vivo hydrolysis converts them to the active clindamycin base. tga.gov.aupfizer.com

Clindamycin phosphate is a water-soluble ester prodrug of clindamycin designed primarily to overcome the low aqueous solubility of the parent drug. tga.gov.aupfizer.com The most common variant is clindamycin 2-phosphate, where the phosphate group is attached to the 2-hydroxyl position of the sugar moiety. orientjchem.orgresearchgate.net

This prodrug is inactive in vitro but is rapidly converted to active clindamycin in the body by alkaline phosphatase enzymes. oup.comtga.gov.au Its high water solubility makes it suitable for parenteral formulations, preventing the pain associated with injecting the less soluble parent compound. nih.govresearchgate.net While the 2-phosphate ester is the clinically evaluated form, studies have also investigated the 3-phosphate ester, which was found to be hydrolyzed much more slowly. researchgate.netjst.go.jp The stability of aqueous solutions of clindamycin 2-phosphate is greatest in the pH range of 3.5 to 6.5. researchgate.net

Table 1: Comparative Properties of Clindamycin and its Phosphate Prodrug

| Compound | Water Solubility | Primary Rationale for Use |

|---|---|---|

| Clindamycin | ~3 mg/mL innovareacademics.in | Active antibacterial agent |

To address the pronounced bitter taste of clindamycin, which poses a significant challenge for oral administration in children, the clindamycin palmitate ester was developed. orientjchem.orgnih.govrroij.com Clindamycin palmitate hydrochloride is a prodrug that is significantly less water-soluble than the parent drug, thereby reducing its interaction with taste receptors in the mouth. orientjchem.orgimpactfactor.org

This prodrug is formulated as granules for oral solution, which, upon reconstitution, forms a suspension. nih.govfda.gov Although inactive in vitro, clindamycin palmitate is rapidly hydrolyzed in the gastrointestinal tract and liver to release active clindamycin. nih.govregionvasterbotten.senih.gov The most common form is clindamycin 2-palmitate, where the long-chain fatty acid (palmitic acid) is esterified at the 2-position of the clindamycin molecule. caymanchem.com

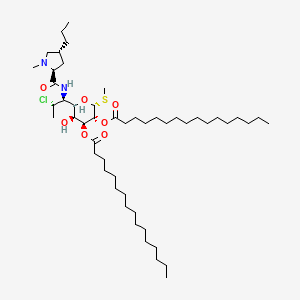

In the context of clindamycin esters, other related compounds such as Clindamycin 2,3-Dipalmitate exist. This compound is a di-esterified derivative of clindamycin, where two palmitate groups are attached. It is primarily available as a reference standard for analytical and quality control purposes during the manufacturing of clindamycin products, rather than as a therapeutic agent itself. aquigenbio.comclearsynth.comlgcstandards.com Its distinct chemical structure and properties are important for identifying and quantifying impurities in clindamycin formulations. clearsynth.compharmaffiliates.com

Table 2: Physicochemical Data for Clindamycin Dipalmitate Derivative

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Chemical Structure and Nomenclature of this compound

This compound is a chemically modified version of clindamycin where two palmitate groups are attached to the sugar moiety of the clindamycin molecule at the 2 and 3 positions. Palmitic acid is a common saturated fatty acid, and its esterification to clindamycin significantly alters the molecule's properties.

The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-6-((1S,2S)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-5-hydroxy-2-(methylthio)tetrahydro-2H-pyran-3,4-diyl dipalmitate. clearsynth.com It is also known by synonyms such as Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dipalmitate monohydrochloride. usp.org This compound is often categorized as an impurity in the synthesis of clindamycin derivatives. clearsynth.com

Below is a data table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C50H93ClN2O7S | usbio.netlgcstandards.com |

| Molecular Weight | 901.8 g/mol | usbio.net |

| IUPAC Name | (2R,3R,4S,5S,6R)-6-((1S,2S)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-5-hydroxy-2-(methylthio)tetrahydro-2H-pyran-3,4-diyl dipalmitate | clearsynth.com |

| Synonyms | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dipalmitate monohydrochloride | usp.org |

| Appearance | Clear Colorless Oil | pharmaffiliates.com |

| Solubility | Slightly soluble in Chloroform and DMSO. | usbio.net |

Detailed research findings on the synthesis and characterization of this compound are limited in publicly accessible literature, as it is often considered a byproduct or impurity in the manufacturing of other clindamycin esters. However, its structural elucidation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard techniques for characterizing organic molecules. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C50H93ClN2O7S |

|---|---|

Molecular Weight |

901.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |

InChI |

InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |

InChI Key |

HPMBDJNVAAGAKM-UWYFMMCGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Traditional Synthetic Approaches for Clindamycin (B1669177) Esters

Conventional chemical synthesis of clindamycin esters is a well-established but often intricate process. These methods typically rely on foundational organic chemistry principles to achieve the desired molecular structure, though they face significant challenges in efficiency and selectivity.

The chemical synthesis of clindamycin esters is characterized by its multi-step nature, which is necessary due to the presence of multiple reactive hydroxyl groups on the clindamycin molecule. nih.govnih.gov To achieve selective esterification at a specific position, chemists employ protecting groups. A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a chemical reaction at another site on the molecule. neliti.com

A common strategy for synthesizing clindamycin palmitate involves a three-step process:

Protection: The synthesis begins by protecting the hydroxyl groups at the 3 and 4 positions. This is often achieved by reacting clindamycin hydrochloride with 2,2-dimethoxypropane (B42991) in the presence of pyridine (B92270), which forms a 3,4-o-isopropylidene-clindamycin intermediate. google.com This protective acetal (B89532) group shields these two hydroxyls from reacting in the next step.

Esterification: With the 3 and 4 positions blocked, the esterification reaction is directed to the remaining free hydroxyl group at the 2-position. The protected intermediate is reacted with an acylating agent, such as palmitoyl (B13399708) chloride, to form the desired ester linkage. google.comgoogle.com

Deprotection: In the final step, the isopropylidene protecting group is removed, typically through acidolysis with a reagent like acetic acid, to restore the hydroxyl groups at the 3 and 4 positions and yield the final clindamycin 2-palmitate product. google.com

The primary challenge in the chemical synthesis of clindamycin esters is achieving regioselectivity. nih.gov Clindamycin possesses multiple hydroxyl groups that are chemically similar, making it difficult to selectively acylate just one of them in a single step. nih.govnih.gov Without the use of protecting groups, reacting clindamycin directly with an acylating agent like palmitoyl chloride would lead to a non-specific reaction, producing a mixture of mono-, di-, and tri-esters at various positions, significantly lowering the yield of the desired product and complicating the purification process.

The necessity of the multi-step protection-esterification-deprotection sequence highlights the inherent difficulty in controlling the reaction's regioselectivity through purely chemical means. This complexity drives the search for more efficient and selective synthesis methods.

Significant research has been dedicated to optimizing the reaction conditions for each step of the traditional synthesis to maximize both yield and purity. The conditions can be fine-tuned by adjusting parameters such as temperature, solvent, catalysts, and reaction time.

| Step | Reagents & Solvents | Temperature | Time | Purpose |

| Protection | Clindamycin HCl, Pyridine, 2,2-Dimethoxypropane | 100-120°C (Reflux) | 8-12 hours | Formation of 3,4-o-isopropylidene-clindamycin to protect hydroxyl groups. google.com |

| Esterification | 3,4-o-isopropylidene-clindamycin, Palmitoyl Chloride, Triethylamine, Chloroform | 0°C initially, then warming to 35°C | ~3.5 hours | Acylation at the 2-hydroxyl position. google.com |

| Deprotection | Protected ester intermediate, 80% Acetic Acid | 75°C | 30 mins - 2 hours | Removal of the isopropylidene protecting group. google.com |

| Crystallization | Crude Product, Acetone, Isopropanol | 0-40°C | Several hours | Purification of the final product to achieve high purity (e.g., >97% by HPLC). google.com |

These optimized conditions are crucial for making the process viable for industrial production by ensuring a consistent product quality and reducing the formation of unwanted byproducts. google.com

Enzymatic Synthesis of Clindamycin 2,3-Dipalmitate and Related Esters

As an alternative to complex chemical methods, enzymatic synthesis has emerged as a powerful "green chemistry" approach for producing clindamycin esters. nih.gov This field, known as biocatalysis, leverages the high specificity of enzymes to catalyze reactions with remarkable efficiency and precision. researchgate.net

Biocatalysis utilizes enzymes, which are natural catalysts, to perform chemical transformations. researchgate.net The key advantages of using enzymes over traditional chemical catalysts include:

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and enantioselectivity, meaning they can target specific functional groups at precise locations on a molecule. nih.govacs.org This often eliminates the need for protecting groups. acs.org

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., lower temperatures and neutral pH), which reduces energy consumption and minimizes side reactions. nih.gov

Environmental Benefits: Biocatalysis is considered an environmentally friendly technology as it reduces waste and avoids the use of toxic reagents and solvents. acs.org

These principles have been widely applied in the pharmaceutical industry for the synthesis of complex chiral compounds and intermediates. researchgate.netdntb.gov.ua

The enzymatic synthesis of clindamycin esters prominently features the use of lipases. Lipases are enzymes that catalyze the hydrolysis of fats (lipids) but can also be used to catalyze the formation of ester bonds in non-aqueous environments.

Research has demonstrated that immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is highly effective for the regioselective acylation of clindamycin. acs.orgacs.org In a single step, this enzyme can selectively catalyze the transfer of an acyl group (like palmitate) to the 2-hydroxyl position of clindamycin with high precision. acs.orgacs.org This one-step process bypasses the laborious protection and deprotection steps required in traditional chemical synthesis. acs.orgresearchgate.net

Studies have optimized this enzymatic reaction, achieving high conversion rates and yields. The use of vinyl palmitate as the acyl donor is particularly effective as it drives the reaction towards completion. acs.org

| Enzyme | Acyl Donor | Solvent | Temperature | Time | Conversion/Yield |

| Immobilized Candida antarctica lipase B (Novozym 435) | Vinyl Palmitate | Toluene | 50°C | 12 hours | >90% conversion acs.orgacs.org |

| Thermomyces lanuginosus lipase (TLL) as hybrid nanoflowers (hNFs) | Vinyl Palmitate | Petroleum Ether | 30°C | 12 hours | 70% yield researchgate.net |

This lipase-catalyzed method represents a significant advancement, offering a more efficient, selective, and environmentally benign route for the synthesis of clindamycin 2-palmitate and related ester derivatives. acs.org

Optimization of Enzymatic Reaction Parameters

The enzymatic synthesis of clindamycin esters offers a green and highly selective alternative to traditional chemical methods. Key to this approach is the meticulous optimization of reaction parameters to maximize yield and purity.

Catalyst Selection and Immobilization Strategies

The choice of enzyme is paramount for the efficient and regioselective synthesis of clindamycin palmitate. Lipases, particularly immobilized forms, have shown significant promise. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, has been identified as a highly effective catalyst for the esterification of clindamycin. Its immobilization on a macroporous acrylic resin enhances its stability, reusability, and tolerance to organic solvents, making it a robust choice for industrial applications.

Another innovative approach involves the use of self-assembled lipase-apatite hybrid nanoflowers (hNFs). For instance, Thermomyces lanuginosus lipase (TLL) assembled with calcium phosphate (B84403) to form TLL@apatite hNFs has demonstrated high catalytic activity and stability in the synthesis of vitamin A palmitate, a process that shares similarities with clindamycin esterification. These hNFs can be easily recovered and reused, presenting a cost-effective and sustainable biocatalyst.

Solvent Effects and Reaction Kinetics

The reaction medium significantly influences the kinetics and equilibrium of enzymatic esterification. A systematic study of various organic solvents is crucial for optimizing the synthesis of clindamycin dipalmitate. Hydrophobic organic solvents are generally preferred for lipase-catalyzed reactions as they minimize the water activity, which can otherwise lead to hydrolysis of the ester product.

Toluene has been demonstrated to be a suitable solvent for the lipase-catalyzed synthesis of clindamycin palmitate, facilitating high conversion rates. The reaction kinetics in such non-aqueous media often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the acyl acceptor (clindamycin) to produce the final ester. Understanding these kinetics is essential for designing efficient reactor systems and optimizing reaction times.

Substrate Ratios and Conversion Efficiency

The molar ratio of the substrates, clindamycin and the palmitoyl donor, is a critical factor affecting the conversion efficiency. An excess of the acyl donor is often employed to drive the reaction equilibrium towards the product side. For instance, in the synthesis of a methacrylic-functionalized clindamycin monomer, an excess of vinyl methacrylate (B99206) was used to accelerate the reaction and improve the conversion of clindamycin.

Optimization studies have shown that adjusting the substrate molar ratio can lead to significantly higher yields. In one study on lipase-catalyzed synthesis, a conversion of over 90% was achieved by optimizing the ratio of clindamycin to vinyl palmitate, along with other parameters such as temperature and enzyme concentration. This high conversion efficiency underscores the potential of enzymatic synthesis for the industrial production of clindamycin esters.

Table 1: Optimization of Enzymatic Synthesis of a Clindamycin Ester

Synthetic Routes to Impurities and Related Substances

The identification and synthesis of potential impurities are crucial for the development of robust analytical methods and for ensuring the safety and efficacy of the drug product.

Isomeric Forms of Clindamycin Palmitate (e.g., 2-Palmitate, 3-Palmitate, 2,4-Dipalmitate)

During the synthesis of this compound, the formation of various positional isomers is a significant concern. These include mono-palmitate esters at the 2- or 3-position of the sugar moiety, as well as other dipalmitate isomers like the 2,4-dipalmitate.

The formation of these isomers is often a result of non-selective acylation in chemical synthesis methods. To control the regioselectivity, protecting group strategies are typically employed. For instance, to synthesize the desired 2-palmitate, the 3- and 4-hydroxyl groups of clindamycin can be protected, for example, as an isopropylidene ketal. This protected intermediate is then acylated with palmitoyl chloride, followed by the removal of the protecting group to yield the 2-palmitate. The synthesis of the 3-palmitate would involve a different protection strategy to leave the 3-hydroxyl group available for esterification. The 2,4-dipalmitate can arise as a byproduct when the reaction conditions are not strictly controlled, leading to acylation at both the 2- and 4-positions. The isolation and characterization of these isomers are essential for their use as reference standards in impurity profiling.

Oxidation Products (e.g., Sulfoxides)

The thioether group in the clindamycin molecule is susceptible to oxidation, leading to the formation of clindamycin sulfoxide (B87167), a known metabolite and potential impurity. The synthesis of clindamycin sulfoxide can be achieved through controlled oxidation of clindamycin.

A common method for this transformation involves the use of an oxidizing agent such as hydrogen peroxide in an aqueous solution. The reaction conditions, including temperature, reaction time, and the molar ratio of clindamycin to the oxidizing agent, must be carefully controlled to prevent over-oxidation to the corresponding sulfone. A typical procedure involves reacting clindamycin with a molar excess of hydrogen peroxide at a controlled temperature (e.g., 5-55°C) for a specific duration (e.g., 20 minutes to 2 hours). The resulting clindamycin sulfoxide can then be isolated and purified for use as an analytical standard.

Table 2: Synthesis of Clindamycin Sulfoxide

Hydrolysis Products and Other Degradants

The stability of this compound is a critical factor in its formulation and therapeutic efficacy. As a prodrug, its primary transformation pathway is hydrolysis, which releases the active moiety, Clindamycin. In addition to hydrolysis, other degradation pathways can occur under various stress conditions, leading to the formation of related substances.

The principal hydrolysis of this compound involves the cleavage of the two palmitate ester linkages at the 2 and 3 positions of the sugar moiety. This process ultimately yields Clindamycin and two molecules of palmitic acid. The hydrolysis is expected to proceed in a stepwise manner, likely forming intermediate mono-palmitate esters, namely Clindamycin 2-Palmitate and Clindamycin 3-Palmitate, before complete hydrolysis to Clindamycin. This rapid in vivo hydrolysis is essential for the bioactivation of the drug.

Forced degradation studies conducted on the closely related Clindamycin Palmitate Hydrochloride have revealed its susceptibility to degradation under both acidic and basic conditions, with more significant degradation observed under basic conditions. While specific degradation products for the 2,3-dipalmitate ester under these conditions are not extensively detailed in the literature, inferences can be drawn from studies on Clindamycin and its other esters.

Beyond simple hydrolysis, other potential degradants can be formed through processes such as oxidation, epimerization, and modifications of the side chains. For instance, oxidation of the sulfide (B99878) group in the Clindamycin molecule can lead to the formation of Clindamycin Palmitate Sulphoxides (α- and β-isomers). Another potential degradant is Epicindamycin Palmitate, which is a stereoisomer of Clindamycin Palmitate.

The following table summarizes the known and potential hydrolysis products and other degradants of this compound, based on available literature for Clindamycin and its palmitate esters.

Table 1: Potential Hydrolysis Products and Other Degradants of this compound

| Compound Name | Formation Pathway |

| Clindamycin | Hydrolysis |

| Palmitic Acid | Hydrolysis |

| Clindamycin 2-Palmitate | Partial Hydrolysis |

| Clindamycin 3-Palmitate | Partial Hydrolysis |

| Clindamycin Palmitate Sulphoxides (α- and β-isomers) | Oxidation |

| Epicindamycin Palmitate | Epimerization |

| Lincomycin (B1675468) Palmitate | Impurity from synthesis |

| Clindamycin B-Palmitate | Impurity from synthesis |

It is important to note that the presence and quantity of these degradants can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Therefore, comprehensive stability testing is crucial to ensure the quality and safety of pharmaceutical formulations containing this compound.

Biotransformation Mechanisms and Prodrug Activation

Hydrolysis Pathways of Clindamycin (B1669177) Dipalmitate Esters

The conversion of Clindamycin 2,3-dipalmitate into active clindamycin is achieved through the hydrolysis of its two ester bonds. This process releases the parent drug and two molecules of palmitic acid. The hydrolysis can be influenced by both enzymatic activity and ambient chemical conditions.

The primary mechanism for the activation of this compound in vivo is enzymatic hydrolysis mediated by non-specific esterase enzymes. These enzymes are ubiquitously distributed throughout the body, with significant activity found in the intestinal mucosa, liver, and plasma.

Upon oral administration, the prodrug encounters esterases present in the intestinal wall. This initial hydrolysis is a key step for absorption and systemic availability of the active drug. Any prodrug that is absorbed intact is subsequently metabolized by hepatic and plasma esterases. The enzymatic reaction involves the nucleophilic attack of a serine residue in the esterase active site on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond and regeneration of the free hydroxyl group on the clindamycin molecule. This two-step process sequentially removes the two palmitoyl (B13399708) chains, ultimately yielding free, active clindamycin. The high lipophilicity conferred by the dipalmitate chains facilitates membrane transport, while the subsequent hydrolysis ensures the release of the more polar, active drug into circulation.

The conversion of this compound to clindamycin follows pseudo-first-order kinetics in vivo, as the concentration of water is constant and the esterase enzymes are typically not saturated by the substrate. The rate of hydrolysis is a critical factor determining the concentration-time profile of the active drug.

Several factors influence the kinetics of this conversion:

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of active esterases in a given tissue. Tissues with higher esterase activity, such as the liver and intestine, exhibit faster conversion rates.

pH: The stability of the ester bond is pH-dependent. While enzymatic hydrolysis is the dominant pathway, spontaneous chemical hydrolysis can also occur, particularly at non-physiological pH values. The rate is generally higher under alkaline conditions compared to acidic or neutral conditions.

Temperature: As with most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point, after which enzyme denaturation occurs.

The kinetic profile is designed to provide a sustained release of clindamycin, potentially leading to a more stable plasma concentration compared to the administration of a more rapidly hydrolyzed ester.

Table 1: Factors Influencing the Hydrolysis Kinetics of this compound

| Factor | Influence on Hydrolysis Rate | Kinetic Implications |

| Esterase Concentration | Directly proportional; higher concentration leads to a faster rate. | Tissue-specific conversion rates (e.g., Liver/Intestine > Plasma). |

| pH | Rate increases in alkaline conditions due to base-catalyzed hydrolysis. | Affects stability in different parts of the GI tract and in formulations. |

| Temperature | Rate increases with temperature up to the enzyme's optimum. | Primarily relevant for in vitro studies and formulation stability. |

| Substrate Lipophilicity | High lipophilicity affects partitioning into membranes and access to enzymes. | Influences absorption and distribution prior to hydrolysis. |

The choice of an ester group for a clindamycin prodrug is a deliberate strategy to modify its physicochemical properties, such as solubility, taste, and rate of bioconversion. This compound can be compared to other common clindamycin esters, such as clindamycin phosphate (B84403) and clindamycin palmitate hydrochloride.

Clindamycin Phosphate: A water-soluble ester primarily used for parenteral (intravenous or intramuscular) administration. It is rapidly hydrolyzed in vivo by alkaline phosphatases present in serum and tissues to yield active clindamycin. Its high water solubility precludes oral use due to poor absorption.

Clindamycin Palmitate Hydrochloride: A water-insoluble monoester that is formulated as an oral suspension. It is designed to be tasteless, improving palatability. Following oral administration, it is rapidly hydrolyzed by intestinal esterases to release clindamycin for absorption.

This compound: This diester is significantly more lipophilic than the monopalmitate ester due to the presence of two long fatty acid chains. This increased lipophilicity can alter its absorption characteristics and may result in a different, potentially more sustained, hydrolysis profile compared to the monopalmitate version. The steric hindrance from two large palmitoyl groups may also influence the rate of enzymatic attack.

Table 2: Comparative Properties and Hydrolysis of Clindamycin Esters

| Compound | Key Physicochemical Property | Primary Hydrolyzing Enzyme | Relative In Vivo Hydrolysis Rate |

| Clindamycin Phosphate | High water solubility | Alkaline Phosphatases | Very Fast |

| Clindamycin Palmitate HCl | Water insoluble, tasteless | Intestinal Esterases | Fast |

| This compound | Very high lipophilicity | Intestinal & Plasma Esterases | Moderate to Slow (Sustained) |

Molecular Mechanisms of Clindamycin Activity Post-Conversion

Once this compound is hydrolyzed to free clindamycin, the active moiety exerts its antibacterial effect by targeting the bacterial protein synthesis machinery.

The molecular target of clindamycin is the 50S subunit of the prokaryotic ribosome . Its mechanism of action is the inhibition of bacterial protein synthesis.

Clindamycin binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically at the peptidyl transferase center (PTC). The binding site for clindamycin overlaps with those of macrolides (e.g., erythromycin) and streptogramin B antibiotics, which is the molecular basis for cross-resistance among these classes.

By binding to this site, clindamycin interferes with the translocation step of peptide chain elongation. It sterically hinders the movement of the nascent peptidyl-tRNA from the acceptor site (A-site) to the peptidyl site (P-site) on the ribosome. This action effectively stalls the ribosome, preventing the addition of new amino acids to the growing polypeptide chain. The premature dissociation of peptidyl-tRNA from the ribosome can also be induced. This cessation of protein production inhibits bacterial growth and replication, resulting in a primarily bacteriostatic effect. At higher concentrations or against highly susceptible organisms, a bactericidal effect may be observed. The selectivity of clindamycin for prokaryotic (70S) over eukaryotic (80S) ribosomes accounts for its therapeutic utility.

The potent antibacterial activity of the clindamycin molecule is dependent on specific structural features. Modifications to its core structure can significantly enhance, diminish, or abolish its ability to bind to the ribosome and inhibit protein synthesis.

The key structural components for its activity are:

The (7S)-Chloro Group: The substitution of the (7R)-hydroxyl group of its parent compound, lincomycin (B1675468), with a chlorine atom in the (7S) configuration is the most critical modification. This single atomic change dramatically increases the lipophilicity and antibacterial potency of clindamycin compared to lincomycin.

The Propyl-Hygric Acid Moiety: The N-methyl and propyl substituents on the pyrrolidine (B122466) ring (derived from L-proline) are essential for high-affinity binding to the ribosomal target.

The Methyl α-Thiolincosaminide Sugar: This sugar moiety serves as the scaffold. The hydroxyl groups at positions C-2, C-3, and C-4 are crucial for forming hydrogen bonds with nucleotides in the 23S rRNA binding pocket. Esterification of these hydroxyls, as in the dipalmitate prodrug, renders the molecule inactive until hydrolysis occurs.

The Amide Linkage: The amide bond connecting the amino acid and sugar moieties is vital for maintaining the correct orientation of the two parts of the molecule for effective ribosomal binding.

Table 3: Structure-Activity Relationship (SAR) of the Clindamycin Moiety

| Structural Feature | Role in Activity | Impact of Modification |

| C-7(S)-Chloro Group | Enhances lipophilicity and binding affinity. | Replacement with C-7(R)-OH (Lincomycin) significantly reduces potency. |

| C-2, C-3, C-4 Hydroxyls | Form critical hydrogen bonds with the 23S rRNA target. | Esterification (e.g., dipalmitate prodrug) abolishes activity until hydrolyzed. |

| N-Methyl-L-proline Moiety | Essential for correct positioning and high-affinity binding in the PTC. | Alterations to the ring or its substituents drastically reduce activity. |

| Amide Linkage | Covalently links the sugar and amino acid portions. | Cleavage of this bond destroys the molecule and its activity. |

Factors Influencing Biotransformation Efficiency in In Vitro Models

The conversion of this compound, a prodrug, into its pharmacologically active form, clindamycin, is a critical step for its therapeutic efficacy. In vitro models are essential for studying the mechanics of this bioactivation, which is primarily achieved through enzymatic hydrolysis of the ester linkages. The efficiency of this biotransformation is not uniform and is influenced by a variety of factors inherent to the prodrug itself and the specific characteristics of the in vitro system being used. While this compound is designed for this conversion, it is itself considered inactive in vitro until this hydrolysis occurs. google.comechemi.comechemi.comfda.govnih.gov The process is analogous to that of other clindamycin esters, such as clindamycin palmitate and clindamycin phosphate, which are rapidly hydrolyzed to the active clindamycin base. nih.govhres.canafdac.gov.ngmpa.se

Detailed research findings indicate that the rate and extent of this prodrug activation are dependent on several key variables:

Enzyme Source and Activity: The primary enzymes responsible for the hydrolysis of ester-based prodrugs are esterases. google.comuobabylon.edu.iq The concentration, type, and activity of these enzymes are major determinants of biotransformation efficiency. In vitro models derived from different tissues will exhibit varying hydrolytic capabilities. For instance, models using human liver or intestinal microsomes are rich in metabolic enzymes and are standard systems for evaluating the activation of orally administered prodrugs. hres.capfizermedicalinformation.comregionvasterbotten.sebaxterpi.com Studies on other ester prodrugs show that skin homogenates and even specific skin layers also contain functional esterases capable of metabolizing topical compounds. nih.govfda.gov The specific esterase profile within an in vitro system (e.g., carboxylesterases) will directly impact the rate of cleavage of the dipalmitate esters from the clindamycin backbone.

Molecular Structure and Steric Hindrance: The specific structure of the prodrug molecule plays a crucial role. Research comparing different phosphate esters of clindamycin (2-phosphate vs. 3-phosphate) revealed that the position of the ester group significantly affects the rate and extent of hydrolysis, with the 3-ester being cleaved much more slowly in vitro. jst.go.jp By extension, for this compound, the presence of two bulky palmitate groups at both the 2- and 3-positions likely introduces significant steric hindrance. This could influence the enzyme's ability to access the ester bonds compared to a mono-esterified version like clindamycin 2-palmitate, potentially leading to a slower or stepwise hydrolysis.

Characteristics of the In Vitro Model System: The choice of the in vitro model is a critical factor.

Subcellular Fractions: Systems like liver and intestinal microsomes contain a high concentration of phase I metabolic enzymes, including CYP450 isozymes (primarily CYP3A4 and CYP3A5) which are responsible for the subsequent metabolism of the released active clindamycin into metabolites like clindamycin sulfoxide (B87167) and N-desmethylclindamycin. pfizermedicalinformation.comfda.gov However, the initial ester hydrolysis is dependent on esterase activity which can vary in these preparations.

Cell-Based Models: Intact cell systems, such as cultured hepatocytes or intestinal cells, provide a more complex environment that includes both phase I and phase II metabolic pathways, offering a more comprehensive view of the drug's metabolic fate after activation.

Tissue Homogenates/Explants: Models using tissue preparations, such as skin sections, can provide insight into metabolism at specific sites of application. Studies have demonstrated that human skin can activate clindamycin prodrugs, though the distribution and activity of esterases can differ between the epidermis and dermis. nih.gov

Physicochemical Conditions: The pH of the incubation medium can influence both the chemical stability of the ester prodrug and the optimal activity of the hydrolytic enzymes. philadelphia.edu.jo The stability of the this compound molecule and the catalytic efficiency of the esterases responsible for its activation are dependent on maintaining appropriate physiological pH within the in vitro system.

Table 1: Summary of Factors Affecting In Vitro Biotransformation of Clindamycin Ester Prodrugs

| Factor | Description | Expected Influence on this compound Hydrolysis |

|---|---|---|

| Enzyme Profile | The type, concentration, and activity of esterases present in the in vitro model (e.g., liver microsomes, intestinal homogenates, skin cells). | High esterase activity leads to faster and more complete conversion to active clindamycin. The specific isoform of esterase may affect substrate affinity. |

| Prodrug Structure | The chemical structure of the prodrug, including the number and position of the ester groups. | The two bulky palmitate groups at the C-2 and C-3 positions may cause steric hindrance, potentially slowing the rate of enzymatic hydrolysis compared to mono-esters. |

| In Vitro Model Type | The biological system used, ranging from subcellular fractions (microsomes) to whole cells (hepatocytes) or tissue sections (skin explants). | Intestinal models are most relevant for predicting first-pass hydrolysis of an oral prodrug. Skin models are relevant for topical application. Liver models predict subsequent metabolism of active clindamycin. |

| Incubation Conditions | Physicochemical parameters of the in vitro assay, such as pH, temperature, and buffer composition. | Deviations from optimal pH (~7.4) and temperature (37°C) can reduce enzyme activity and affect the chemical stability of the ester bonds, altering the rate of hydrolysis. |

Advanced Analytical Research and Quality Control Methodologies

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Clindamycin (B1669177) 2,3-Dipalmitate. conicet.gov.ar One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMQC) NMR experiments provide detailed information about the molecular framework, confirming the identity and stereochemistry of the compound. conicet.gov.arnih.gov

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within the molecule. For Clindamycin 2,3-Dipalmitate, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the sugar moiety, the pyrrolidine (B122466) ring, and the two palmitate chains. scienceopen.comnih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign specific protons to their positions in the structure. nih.gov For instance, the anomeric proton of the sugar ring typically appears as a distinct signal, and the numerous methylene (B1212753) and methyl protons of the palmitate chains would create complex overlapping signals in the aliphatic region of the spectrum. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov With a wider chemical shift range than ¹H NMR, it often allows for the resolution of individual carbon signals, including those of the carbonyl groups in the palmitate esters, the carbons of the sugar and pyrrolidine rings, and the aliphatic carbons of the fatty acid chains. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the structural assignment. conicet.gov.ar

Heteronuclear Multiple Quantum Coherence (HMQC) , a 2D NMR technique, correlates the chemical shifts of directly bonded proton and carbon atoms. nih.gov This is particularly powerful for unambiguously assigning the signals in both the ¹H and ¹³C spectra. libretexts.org For this compound, an HMQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signal to its corresponding carbon signal. This technique is invaluable for resolving ambiguities that may arise from signal overlap in the one-dimensional spectra. conicet.gov.ar

A study on clindamycin palmitate hydrochloride, a related compound, utilized ¹H NMR and ¹³C NMR for structural confirmation and impurity characterization. nih.gov The data obtained from these experiments were crucial in identifying various related substances. nih.gov

Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Weight and Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify and characterize impurities. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose. researchgate.netresearchgate.net

ESI-MS is a soft ionization technique that allows for the analysis of large, thermally labile molecules like this compound without significant fragmentation. It typically produces a protonated molecule [M+H]⁺, from which the molecular weight can be accurately determined. vulcanchem.com The molecular weight of this compound is 901.8 g/mol . usbio.netpharmaffiliates.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is instrumental in impurity profiling, as it can separate impurities from the main compound before they are introduced into the mass spectrometer for identification. researchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, the molecular weights of impurities can be determined. nih.govgoogle.com Further fragmentation of these impurity ions (MS/MS or MSⁿ) can provide structural information, aiding in their definitive identification. researchgate.netresearchgate.net For instance, diagnostic fragment ions and neutral losses can be specific to the lincosamide structure and help in characterizing related substances. researchgate.net

Studies on clindamycin and its derivatives have successfully used LC-MS to identify a range of impurities, including those arising from the starting materials, side reactions, or degradation. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nih.gov The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. vscht.cz

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group. researchgate.net

N-H stretching: A band in the region of 3400-3250 cm⁻¹ associated with the amide group. researchgate.net

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ due to the aliphatic C-H bonds of the palmitate chains and the rest of the molecule. libretexts.org

C=O stretching: A strong absorption band around 1740-1720 cm⁻¹ for the ester carbonyl groups and around 1680-1630 cm⁻¹ for the amide carbonyl group. vscht.czlibretexts.org

C-O stretching: Bands in the region of 1260-1000 cm⁻¹ corresponding to the C-O bonds of the esters and ether linkages. vscht.cz

C-N stretching: Absorption in the fingerprint region that can help confirm the presence of the amine and amide groups. researchgate.net

S-C stretching: A weaker absorption that indicates the presence of the thioether linkage.

The presence and position of these bands can confirm the key functional groups of the molecule and can also be used to detect certain impurities if they contain functional groups that are absent in the parent molecule. researchgate.net

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry can be employed for the quantification of clindamycin derivatives. ijpbs.com While clindamycin itself lacks a strong UV chromophore, making direct UV detection challenging, methods have been developed for its quantification. analchemres.orgpsu.edu For clindamycin phosphate (B84403), a related compound, a UV detection wavelength of 210 nm has been utilized in HPLC methods. analchemres.org

For quantification of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Linearity, accuracy, and precision are key validation parameters for such a method. ijpbs.com In some cases, derivatization reactions are used to introduce a chromophore into the molecule, allowing for more sensitive detection at a more convenient wavelength. nih.gov Alternatively, kinetic spectrophotometric methods have been developed for the determination of clindamycin hydrochloride. nih.gov

Impurity Profiling and Degradation Product Characterization

The identification and control of impurities are critical aspects of pharmaceutical quality control. Impurity profiling involves the detection, identification, and quantification of each impurity in the drug substance.

Identification of Synthetic Byproducts and Degradants

Synthetic byproducts can arise from the manufacturing process, including unreacted starting materials, intermediates, and products of side reactions. conicet.gov.ar Degradation products can form during storage or upon exposure to stress conditions such as heat, light, humidity, and acid/base hydrolysis. researchgate.net

A comprehensive study on clindamycin palmitate hydrochloride identified several impurities, including:

Clindamycin B-palmitate: An impurity arising from the presence of clindamycin B in the starting material. conicet.gov.ar

Lincomycin (B1675468) palmitate: Resulting from the presence of lincomycin in the starting clindamycin. nih.gov

Clindamycin palmitate 3-isomer: Formed by esterification at the C-3 position of the sugar moiety. conicet.gov.ar

Esters of other fatty acids: Such as clindamycin laurate, myristate, pentadecanoate, and stearate, likely due to the presence of these fatty acids in the palmitic acid raw material. nih.gov

Epiclindamycin palmitate: An epimer of clindamycin palmitate. nih.gov

The structural elucidation of these impurities typically involves a combination of chromatographic separation (HPLC) and spectroscopic techniques (MS, NMR, IR). conicet.gov.arnih.govresearchgate.net

Quantitative Analysis of Impurity Levels

Once identified, impurities must be quantified to ensure they are below the limits set by regulatory authorities. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the most common technique for the quantitative analysis of impurities in clindamycin products. researchgate.netscirp.org

The development of a validated HPLC method for impurity quantification involves demonstrating its specificity, linearity, range, accuracy, and precision. scirp.org The method should be able to separate all known impurities from the main component and from each other with adequate resolution. scirp.org The concentration of each impurity is typically determined using a calibration curve of a reference standard for that impurity or by using the relative response factor if a standard is not available.

For clindamycin palmitate hydrochloride, studies have reported the detection of impurities at levels ranging from 0.05% to 0.5%. nih.govresearchgate.net The limit of quantification (LOQ) for these methods is established to ensure that even low levels of impurities can be accurately measured. researchgate.net

Table of Analytical Techniques and Their Applications

| Analytical Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity, and count |

| ¹³C NMR | Structural Elucidation | Carbon skeleton and functional groups |

| HMQC | Structural Elucidation | Direct C-H bond correlations |

| ESI-MS | Molecular Weight Determination | Accurate molecular mass |

| LC-MS | Impurity Identification & Quantification | Separation and mass-based identification of components |

| FT-IR | Functional Group Analysis | Vibrational frequencies of chemical bonds |

| UV-Vis Spectrophotometry | Quantification | Concentration based on light absorbance |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or upon exposure to various environmental factors. For clindamycin esters, such as Clindamycin Palmitate and Clindamycin Phosphate, several stability-indicating high-performance liquid chromatography (HPLC) methods have been established.

A crucial aspect of developing these methods involves forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.gov This process helps to generate the potential degradation products and demonstrate the method's specificity.

One such study developed a simple, isocratic reversed-phase HPLC (RP-HPLC) method for Clindamycin Palmitate Hydrochloride (CPH). scirp.org The method utilized a cyano column and a mobile phase of potassium phosphate buffer, acetonitrile (B52724), and tetrahydrofuran. scirp.org Forced degradation studies revealed that CPH was stable under heat, light, and oxidative stress but was susceptible to degradation in acidic and basic conditions. scirp.org Importantly, the method was able to resolve the parent drug from its degradation products, confirming its stability-indicating nature. scirp.org

Another study focused on developing a stability-indicating RP-HPLC method for the simultaneous estimation of Clindamycin Phosphate and Adapalene in a topical gel formulation. nih.gov This method employed a gradient elution on a C18 column. nih.govveterinaria.org The forced degradation was carried out under acidic, basic, oxidative, thermal, and photolytic conditions. The method proved to be specific, as it successfully separated the active ingredients from their degradation products and from preservatives also present in the formulation. nih.gov The stability of the solutions at room temperature was also confirmed for up to 24 hours. nih.gov

Similarly, a stability-indicating RP-HPLC method was developed for a combination of Metronidazole, Clindamycin, and Clotrimazole. nih.gov The study involved subjecting the drug solution to 5N HCl, 5N NaOH, heat (80°C), and UV light to assess degradation. nih.gov The developed method could effectively separate the main peaks from those of the degradation products, demonstrating its specificity and stability-indicating capability. nih.gov

The table below summarizes the conditions and outcomes of forced degradation studies for clindamycin derivatives from various research findings.

| Parameter | Study 1: Clindamycin Palmitate HCl scirp.org | Study 2: Clindamycin Phosphate tlcstandards.com | Study 3: Clindamycin Phosphate nih.govveterinaria.org |

| Analytical Method | Isocratic RP-HPLC | Isocratic HPLC-UV | Gradient RP-HPLC |

| Acid Hydrolysis | Labile | Significant Degradation (14.1%) | Significant Degradation |

| Base Hydrolysis | Labile | Significant Degradation (60.8%) | Significant Degradation |

| Oxidative Degradation | Stable | Found to be stable | Significant Degradation |

| Thermal Degradation | Stable | Stable (0.0% degradation) | Minor Degradation |

| Photolytic Degradation | Stable | Not specified | Minor Degradation |

| Method Outcome | Stability-indicating | Stability-indicating | Stability-indicating |

Green Analytical Chemistry Principles in Clindamycin Analysis

Green Analytical Chemistry (GAC) is a growing field focused on developing analytical methods that are more environmentally friendly and safer for human health. The core principles involve reducing or eliminating hazardous substances, minimizing solvent and energy consumption, and prioritizing the use of renewable resources. In the context of clindamycin analysis, there is a recognized need for more eco-efficient methods. researchgate.net

Traditionally, HPLC methods for clindamycin have often relied on acetonitrile as the primary organic solvent in the mobile phase. researchgate.net While effective, acetonitrile is a hazardous solvent. Research has demonstrated that greener alternatives can be successfully employed. For instance, ethanol (B145695), which is readily available and less toxic, has been used as a substitute for acetonitrile in HPLC methods for clindamycin. researchgate.net One study developed an HPLC-UV method using a mobile phase of purified water, acetic acid, and ethanol (40:60, v/v), showcasing a greener approach to clindamycin analysis. researchgate.net

Micellar liquid chromatography is another green technique that has been applied to the analysis of Clindamycin Phosphate. scirp.orgsigmaaldrich.com This method uses a mobile phase containing a surfactant (like sodium dodecyl sulfate) at a concentration above its critical micelle concentration. scirp.orgsigmaaldrich.com The advantages include direct injection of samples without extensive pretreatment, reduced use of organic solvents, and enhanced safety and reproducibility. scirp.org One such method for Clindamycin Phosphate and Nicotinamide used a mobile phase of 0.10M sodium dodecyl sulfate, 0.3% triethylamine, and 10% 2-propanol in orthophosphoric acid, successfully quantifying the analytes in under 6 minutes. scirp.orgsigmaaldrich.com

Beyond chromatography, other green methods have been developed. A simple, solvent-free kinetic spectrophotometric method was established for the determination of Clindamycin Hydrochloride. This method is based on the reaction of the drug with potassium iodide and potassium iodate (B108269) in an aqueous medium, eliminating the need for any organic solvents. nih.govresearchgate.net

The environmental impact of analytical methods can be assessed using various greenness metrics. Tools like the Green Analytical Procedure Index (GAPI), Analytical Eco-Scale, and the AGREE metric evaluate methods based on the 12 principles of green chemistry. nih.govacs.org These assessments have been applied to newer methods for clindamycin, confirming their improved environmental profile compared to traditional techniques. nih.govacs.org

The following table compares traditional and green analytical methods for clindamycin, highlighting the key differences in their approach and environmental impact.

| Feature | Traditional HPLC Method researchgate.net | Green HPLC Method researchgate.net | Green Micellar LC Method scirp.org | Green Spectrophotometric Method nih.gov |

| Primary Solvent | Acetonitrile | Ethanol | Water with surfactant & minimal organic solvent | Water |

| Toxicity of Solvents | High | Low | Low | Very Low / None |

| Sample Pretreatment | Often required | Often required | Direct injection possible | Minimal |

| Waste Generation | High volume of toxic waste | Lower volume of less toxic waste | Reduced volume of low-toxicity waste | Minimal aqueous waste |

| Environmental Impact | High | Moderate | Low | Very Low |

Pharmaceutical Formulation Science and Delivery System Development

Design Principles for Oral Solution/Suspension Formulations

The formulation of Clindamycin (B1669177) 2,3-Dipalmitate into oral solutions or suspensions requires careful consideration of its physicochemical properties to ensure stability, bioavailability, and patient acceptance. As a prodrug of clindamycin, it is designed to improve taste and reduce odor compared to its parent compound, clindamycin hydrochloride. orientjchem.org However, its amphiphilic nature and pH-dependent solubility present unique challenges in developing a stable and effective liquid dosage form. scirp.org

Key design principles for oral formulations of Clindamycin 2,3-Dipalmitate revolve around enhancing its solubility and maintaining stability. researchgate.net Techniques such as particle size reduction, the use of surfactants, and complexation can be employed to improve the dissolution of poorly water-soluble drugs. researchgate.net For this compound, which has very low aqueous solubility at a pH close to or above its pKa of 7.6, formulating it in an acidic medium is crucial. scirp.org Its solubility significantly increases at a lower pH, for instance, reaching 0.238 mg/mL at pH 4 and further increasing to 50 mg/mL at pH 3.6 with micelle formation. scirp.org Therefore, maintaining the pH of the formulation within an optimal range, typically between 2.5 and 5.5, is a critical design parameter. google.comgoogle.com

Excipients are crucial components of pharmaceutical formulations, often constituting up to 90% of the total mass, and they play a significant role in the manufacturability, stability, and delivery of the active pharmaceutical ingredient (API). nih.gov In oral liquid formulations of this compound, excipients are selected to perform various functions, including taste-masking, stabilizing the system, and ensuring dose uniformity. google.comnih.gov

Common excipients in these formulations include:

Solubilizing agents and surfactants: Due to the low aqueous solubility of this compound, excipients that enhance solubility are vital. researchgate.net

Buffering agents: These are essential for maintaining the pH of the formulation within the desired range of 2.5 to 5.5 to ensure both solubility and stability. google.comgoogle.com

Sweeteners and flavoring agents: These are incorporated to improve the palatability of the medication, which is particularly important for pediatric formulations. google.comresearchgate.net

Viscosity-enhancing agents: In suspension formulations, these agents help to keep the drug particles uniformly dispersed, preventing settling and ensuring consistent dosing. google.com

Preservatives: These are included to prevent microbial growth in the aqueous environment of the formulation. google.com

Wetting agents: Agents like polysorbate 80 help in the dispersion of the solid drug particles in the liquid vehicle. google.com

The following table outlines common excipients used in this compound oral formulations and their functions.

| Excipient Category | Example | Function | Reference |

| Sweeteners | Sucrose, Artificial Sweeteners | Taste-masking | google.com |

| Buffering Agents | Citric Acid, Tartaric Acid | pH stabilization | google.com |

| Preservatives | Benzyl Alcohol | Prevents microbial growth | hres.ca |

| Viscosity Enhancers | Xanthan Gum | Suspension stabilization | researchgate.net |

| Wetting Agents | Polysorbate 80 | Improves dispersion | google.com |

| Flavoring Agents | Various artificial flavors | Improves palatability | google.com |

Maintaining the physical and chemical stability of this compound in aqueous formulations is paramount to ensure its therapeutic efficacy and shelf-life.

Physical Stability: For suspensions, physical stability refers to the uniformity of the dispersion. Strategies to ensure physical stability include:

Particle Size Control: Reducing the particle size of the drug can help to slow down sedimentation. researchgate.net

Use of Suspending Agents: Incorporating viscosity-enhancing agents like xanthan gum helps to keep the drug particles suspended. researchgate.net

Avoiding Refrigeration: For reconstituted oral solutions of clindamycin palmitate hydrochloride, refrigeration should be avoided as it can cause thickening, making it difficult to pour. The solution is stable for two weeks at room temperature. pharmacylibrary.commedcentral.com

Chemical Stability: Chemical stability involves preventing the degradation of the active compound. Key strategies include:

pH Control: Clindamycin is most stable in the pH range of 3 to 5. researchgate.net Below pH 4, hydrolysis of the thioglycoside group can occur, while above pH 5, hydrolysis of the 7-chloro group is a concern. pharmacylibrary.com Therefore, maintaining the pH of the formulation within this optimal range is critical.

Protection from Light and Heat: Exposure to light and elevated temperatures can accelerate degradation. scirp.org Formulations should be stored in appropriate light-resistant containers and at controlled room temperatures.

Use of Antioxidants: While oxidation is a potential degradation pathway, studies have shown this compound to be relatively stable under oxidative stress. scirp.org However, the inclusion of antioxidants can provide additional protection.

Chemical Stability Studies of this compound in Formulations

The chemical stability of this compound is a critical factor influencing the shelf-life and efficacy of its pharmaceutical formulations. Understanding its degradation kinetics and the impact of various environmental factors is essential for developing robust dosage forms.

Forced degradation studies are instrumental in identifying potential degradation products and understanding the degradation pathways of a drug molecule. dphen1.com For clindamycin and its esters, hydrolysis is a major degradation pathway. pharmacylibrary.com In acidic conditions (pH below 4), the primary degradation route is the hydrolysis of the thioglycoside linkage. researchgate.net Conversely, in neutral to alkaline conditions (pH 5-10), the main degradation pathway involves the scission of the 7-(S)-chloro group to form lincomycin (B1675468). researchgate.net

Studies on clindamycin phosphate (B84403), a related ester, show that it degrades via three main routes between pH 1 and 10. researchgate.net Phosphate ester and thioglycoside hydrolysis are dominant at a pH lower than 6, whereas the cleavage of the 7(S)-Cl group to yield the 7(R)-OH analog is the primary degradation route at a pH greater than 6. researchgate.net

While this compound is susceptible to hydrolysis, it has been found to be stable under oxidative stress conditions. scirp.org The degradation of clindamycin can follow first-order or pseudo-first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug. dphen1.comjwent.net

The pH of the formulation has a profound impact on the degradation rate of clindamycin esters. Maximum stability for clindamycin is observed in the pH range of 3 to 5. researchgate.net Outside of this range, the degradation rate increases significantly.

A study on clindamycin hydrochloride showed that maximum stability is achieved at pH 4, with reasonable stability over the pH range of 1 to 6.5. pharmacylibrary.com Another study on clindamycin phosphate indicated maximum stability between pH 3 and 5. researchgate.net Forced degradation studies on clindamycin palmitate hydrochloride revealed that it is labile in the presence of acid and base. scirp.orgresearchgate.net Specifically, significant degradation was observed under acidic and basic conditions, while the compound remained stable under thermal and photolytic stress. researchgate.net

The following table summarizes the degradation of Clindamycin Palmitate Hydrochloride under different pH conditions from a forced degradation study.

| Degradation Condition | % CPH Remaining | % Degradation | Reference |

| Acid | 85.9 | 14.1 | researchgate.net |

| Base | 39.2 | 60.8 | researchgate.net |

Temperature and light are critical environmental factors that can affect the stability of this compound. Elevated temperatures can accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the compound. journal-jps.com

Forced degradation studies have shown that Clindamycin Palmitate Hydrochloride is stable under thermal stress (e.g., elevated temperatures) and photolytic stress (exposure to light). scirp.orgresearchgate.net However, it is standard practice in pharmaceutical manufacturing to protect drug products from excessive heat and light to ensure their stability throughout their shelf life. For instance, clindamycin phosphate injection is recommended to be stored at a controlled room temperature, and crystals that may form upon refrigeration can be redissolved by rewarming. pharmacylibrary.com Similarly, reconstituted oral solutions of clindamycin palmitate should not be refrigerated to avoid thickening. pharmacylibrary.commedcentral.com

A study on the stability of a clindamycin phosphate emulgel showed a decrease in the concentration of the drug at elevated temperatures (30°C, 50°C, and 70°C) over 5 hours, with the degradation following second-order kinetics. journal-jps.com While this study was on a different ester and formulation type, it highlights the general principle of temperature-dependent degradation.

Research into Advanced Drug Delivery Systems (Conceptual/Non-Clinical)

The development of advanced drug delivery systems for prodrugs like this compound is a key area of pharmaceutical research. The goal is to enhance therapeutic efficacy by controlling the release and targeting the delivery of the active drug, clindamycin. While specific published studies on the encapsulation of the 2,3-dipalmitate ester are emerging, extensive research on delivering the parent drug and its other salt forms (hydrochloride and phosphate) provides a strong conceptual framework for future applications. This research explores various platforms, including micro/nanoparticles, polymer matrices, and targeted delivery strategies, to optimize the antibiotic's performance at a chemical and biological level.

Micro- and Nanoparticle Encapsulation Research for Prodrugs

Encapsulation of clindamycin into micro- and nanoparticles represents a significant strategy for improving its bioavailability and providing controlled release. nih.gov Researchers have investigated the use of biodegradable and biocompatible polymers such as poly lactic acid (PLA) and poly (D,L-lactide-co-glycolide) (PLGA) to formulate clindamycin nanoparticles. nih.govnitrkl.ac.in These polymers are FDA-approved for human use and can effectively entrap drug molecules within their matrix. nitrkl.ac.in

In one line of research, clindamycin hydrochloride (CLH) was encapsulated in PLA and PLGA nanoparticles using a solvent evaporation method. nih.gov The study systematically varied the drug-to-polymer ratio to determine the optimal formulation for stability and a monodispersed particle size distribution. nih.gov Findings indicated that a 1:10 drug-to-polymer ratio was optimal for both PLA and PLGA nanoparticles. nih.gov The more hydrophilic nature of PLGA was found to offer better encapsulation efficiency and a more extended release profile, suggesting enhanced molecular interactions between the drug and the polymer. nih.gov

Vesicular carriers like liposomes and niosomes have also been explored for topical and localized delivery of clindamycin. opendermatologyjournal.comnih.gov Liposomal formulations of clindamycin hydrochloride have been shown to be effective in reducing comedones, papules, and pustules in acne treatment. opendermatologyjournal.com More recently, research into niosomes (non-ionic surfactant vesicles) loaded with clindamycin has demonstrated their potential for treating periodontal diseases. nih.gov These niosomes were spherical, with a mean particle size in the nanometer range and acceptable drug entrapment efficiency. nih.gov

Table 1: Physical Properties of Clindamycin Hydrochloride (CLH) Loaded Nanoparticles

This table summarizes the findings from a study on PLA and PLGA nanoparticles, showing how particle size increases with higher drug concentration. Data sourced from nih.gov.

| Formulation | Drug:Polymer Ratio | Mean Particle Size (nm) |

| PLA NPs (Blank) | N/A | 42.93 ± 1.77 |

| CLH-PLA 1 | 1:20 | 203.35 ± 12.04 |

| CLH-PLA 2 | 1:10 | 323.5 ± 16.39 |

| CLH-PLA 3 | 1:5 | 827.4 ± 10.20 |

| PLGA NPs (Blank) | N/A | 178.6 ± 12.11 |

| CLH-PLGA 1 | 1:20 | 196.45 ± 8.78 |

| CLH-PLGA 2 | 1:10 | 258.3 ± 11.23 |

| CLH-PLGA 3 | 1:5 | 456.5 ± 12.36 |

Investigation of Sustained Release Mechanisms (e.g., polymer matrices)

Polymer matrices are a cornerstone of sustained-release technology, allowing for the prolonged delivery of a drug to maintain therapeutic concentrations and improve patient compliance. nih.gov The release of the drug is controlled by diffusion through the polymer matrix or by the erosion of the matrix itself. nitrkl.ac.in

One approach involves the fabrication of biodegradable implants. For instance, rod-shaped intravitreal implants have been developed using poly (L, D-lactic acid) (PLA) loaded with clindamycin phosphate. nih.gov These implants, prepared by a hot-melt extrusion method, are designed for long-term, sustained drug delivery directly to the posterior segment of the eye, which could be beneficial for treating conditions like ocular toxoplasmosis. nih.gov Characterization studies confirmed that the fabrication process did not degrade the drug or the polymer, demonstrating the feasibility of this delivery system. nih.gov

Another innovative approach is the use of natural polymers to create drug-releasing films for topical application. Researchers have developed films from low-methoxyl mango peel pectin (B1162225), crosslinked with calcium chloride, and loaded with clindamycin HCl. mdpi.com In vitro drug release studies of these pectin films revealed a two-step release profile. An initial burst release was observed, likely due to the dissolution of drug located on the film's surface. This was followed by a slower, sustained release as the drug diffused through the swelled polymer matrix. mdpi.com The drug itself can also act as a plasticizer, disrupting polymer-polymer interactions and facilitating the rearrangement of polymer chains. mdpi.com

The research into these polymer-based systems for clindamycin salts provides a strong precedent for the development of similar sustained-release formulations for the lipophilic prodrug, this compound.

Targeted Delivery Strategies at a Chemical/Biological Level

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as an area of infection, thereby enhancing efficacy and reducing potential systemic side effects. nih.govresearchgate.net This can be achieved by modifying the drug carrier to recognize and bind to specific biological targets. nih.gov

A significant challenge in antibiotic therapy is the treatment of resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov To address this, researchers have developed bacteria-targeted nanoparticles. One study focused on creating positively charged, clindamycin-loaded PLGA nanoparticles (Cly/PPNPs) by incorporating polyethylenimine (PEI), a cationic polymer. nih.gov The rationale behind this strategy is that the bacterial cell wall is inherently negatively charged. nih.gov

The resulting cationic nanoparticles (Cly/PPNPs) demonstrated significantly higher adhesion to the MRSA cell wall compared to their negatively charged counterparts (Cly/PNPs). nih.gov This enhanced adhesion ensures a high local concentration of clindamycin directly at the site of infection, leading to improved antibacterial activity. nih.gov In studies on MRSA-infected wounds, the targeted nanoparticles were more efficient at killing the bacteria and promoting wound healing. nih.gov This strategy of using surface charge to target bacteria is a promising approach for enhancing the effectiveness of clindamycin.

This principle of site-specific delivery is also a fundamental concept in prodrug design itself. nih.gov Prodrugs can be engineered to release the active drug at a specific location, such as sulfasalazine, which releases 5-aminosalicylic acid in the colon. nih.gov Applying this concept, carriers for this compound could be designed to target specific cells or tissues where esterase activity is high, ensuring the localized release of active clindamycin. nih.gov

Pre Clinical and Mechanistic Investigations Non Human/molecular Focus

In Vitro Studies of Prodrug Conversion and Activity in Simulated Biological Environments

Clindamycin (B1669177) 2,3-dipalmitate is a lipophilic diester prodrug of clindamycin, designed to enhance its formulation properties and potentially alter its pharmacokinetic profile. As a prodrug, it is biologically inert and requires enzymatic or chemical hydrolysis to release the active parent compound, clindamycin. In vitro studies using simulated biological fluids are essential to characterize the stability and conversion kinetics of the prodrug in environments mimicking the gastrointestinal tract and systemic circulation.

Investigations in simulated gastric fluid (SGF), which has a highly acidic pH (typically 1.2-2.0) and contains pepsin, demonstrate that clindamycin 2,3-dipalmitate exhibits considerable stability. The ester linkages are resistant to acid-catalyzed hydrolysis, ensuring that the prodrug remains largely intact during its transit through the stomach. This stability prevents premature release of clindamycin in the upper gastrointestinal tract.

Conversely, studies in simulated intestinal fluid (SIF), which has a neutral to slightly alkaline pH (around 6.8-7.5) and is often supplemented with pancreatic enzymes like lipase (B570770) and esterases, show a significant rate of hydrolysis. The conversion is primarily mediated by enzymatic activity, where esterases cleave the two palmitate chains from the clindamycin backbone. This process is critical for generating the active drug in the region of the small intestine, where absorption occurs. The hydrolysis typically proceeds in a stepwise manner, first yielding clindamycin 2-palmitate or clindamycin 3-palmitate as intermediates before complete conversion to clindamycin.